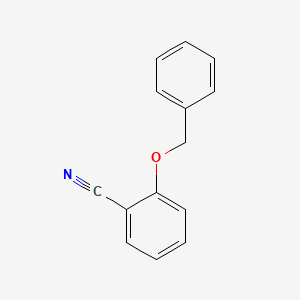
4-アミノ-5-tert-ブチル-4H-1,2,4-トリアゾール-3-チオール
説明
4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol (abbreviated as TBTA) is a heterocyclic compound composed of nitrogen, sulfur, and carbon atoms. It is a type of thiol, which is an organosulfur compound containing a sulfur atom attached to a carbon atom. TBTA is an important compound in the synthesis of various compounds, as well as in various scientific applications.
科学的研究の応用
複素環式化合物の合成
この化合物は、[1,2,4]トリアゾロ[1,5-d]-[1,2,4]トリアジンの調製に使用できます . これらの化合物は、多くの場合、さまざまな種類の生物活性を示し、より複雑な多環式分子の合成のための貴重なビルディングブロックとして役立ちます .
抗ウイルス用途
4-アミノ-5-tert-ブチル-4H-1,2,4-トリアゾール-3-チオールと類似の化合物は、良好な抗ウイルス効果を示しました . 例えば、薬剤トリアザビリンは、良好な抗ウイルス効果を示しました .
抗糖尿病用途
これらの化合物のデアザ類似体は、抗糖尿病活性に関して特徴付けられています .
有機合成
この化合物は、3,4,5-トリ置換1,2,4-トリアゾールの合成に使用できます . これらのトリアゾールは、S-メチルイソチオ尿素とアシルヒドラジドから良好な収率で調製できます .
治療用途
1,2,4-トリアゾールコアは、臨床治療で使用可能な、さまざまな治療的に重要な薬剤(イトラコナゾール、ポサコナゾール、ボリコナゾール(抗真菌剤)、リバビリン(抗ウイルス剤)、リザトリプタン(偏頭痛治療薬)、アルプラゾラム(抗不安剤)、トラゾドン(抗うつ剤)、レトロゾール、アナストロゾール(抗腫瘍剤)など)に組み込まれています .
DNAマーカー検出
1H-1,2,4-トリアゾール-3-チオールは、DNAマーカーの迅速かつ正確な検出のための表面増強ラマン散乱ベースのプローブを設計するための研究で使用されました .
将来の方向性
作用機序
Target of Action
It’s known that triazole derivatives have a broad spectrum of biological activity, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, and anti-cancer activities .
Mode of Action
It’s known that triazole derivatives can interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Given the broad spectrum of biological activity of triazole derivatives, it’s likely that multiple pathways are affected .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is slightly soluble in acetonitrile and chloroform .
Result of Action
Given the broad spectrum of biological activity of triazole derivatives, it’s likely that the compound has multiple effects at the molecular and cellular level .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
生化学分析
Biochemical Properties
4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The thiol group in its structure allows it to form strong covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain proteases by forming a covalent bond with the active site cysteine . Additionally, the triazole ring can participate in hydrogen bonding and dipole interactions, further influencing its binding affinity and specificity towards different biomolecules.
Cellular Effects
The effects of 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This, in turn, affects downstream signaling pathways and can result in changes in gene expression. Furthermore, 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol has been shown to impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of action of 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol involves several key interactions at the molecular level. The compound exerts its effects primarily through binding interactions with biomolecules. The thiol group can form covalent bonds with cysteine residues in enzymes, leading to enzyme inhibition or activation . Additionally, the triazole ring can engage in hydrogen bonding and dipole interactions with amino acid residues in proteins, further stabilizing the binding interaction. These interactions can result in changes in enzyme activity, protein conformation, and gene expression, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to a decrease in its efficacy and changes in its interaction with biomolecules. Long-term studies in in vitro and in vivo settings have demonstrated that prolonged exposure to 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, toxic or adverse effects can be observed. These effects may include cellular toxicity, oxidative stress, and disruption of normal cellular processes . Threshold effects have also been noted, where a certain dosage is required to achieve a significant biological response. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol in clinical applications.
Metabolic Pathways
4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can inhibit key enzymes in metabolic pathways, leading to changes in metabolic flux and metabolite levels . For instance, it has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and metabolic homeostasis . Additionally, the compound can interact with cofactors such as NADH and FADH2, further influencing metabolic processes within the cell.
Transport and Distribution
The transport and distribution of 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carrier proteins . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be directed to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can localize to the nucleus, affecting gene expression and DNA repair processes . Understanding the subcellular localization of 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
4-amino-3-tert-butyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S/c1-6(2,3)4-8-9-5(11)10(4)7/h7H2,1-3H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVRIMOCVZOKME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=S)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368444 | |
| Record name | 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73396-58-4 | |
| Record name | 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-5-TERT-BUTYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1271228.png)





![N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1271240.png)



